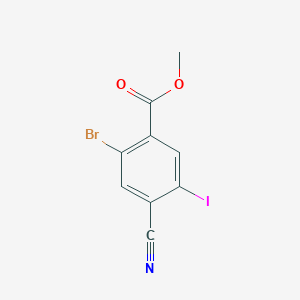

Methyl 2-bromo-4-cyano-5-iodobenzoate

Description

Overview of Polyhalogenated Benzoate Derivatives

Polyhalogenated benzoate derivatives constitute a significant class of organic compounds characterized by the presence of multiple halogen atoms attached to the benzene ring of benzoic acid esters. These compounds have gained considerable attention in modern synthetic chemistry due to their unique reactivity patterns and diverse applications across multiple fields. The incorporation of different halogen atoms into benzoate structures creates compounds with enhanced chemical properties, including increased stability, altered electronic characteristics, and improved functionality for various synthetic transformations.

The polyhalogenated benzoate subclass encompasses a wide range of chemical structures, from simple monohalogenated derivatives to complex polysubstituted compounds containing multiple different halogens. These compounds are characterized by their ability to undergo selective chemical reactions at different halogen positions, making them valuable intermediates in organic synthesis. The presence of multiple halogens on the benzene ring significantly influences the electronic properties of these molecules, affecting their reactivity, solubility, and overall chemical behavior.

Research into polyhalogenated benzoate derivatives has revealed their potential applications in flame retardant technology, pharmaceutical synthesis, and advanced materials science. The Consumer Product Safety Commission has identified polyhalogenated benzoate compounds as important chemical subclasses requiring detailed assessment due to their widespread use and unique properties. These compounds demonstrate varying degrees of halogen substitution, with some containing up to four or more halogen atoms on a single benzene ring, creating highly specialized molecules with distinct chemical profiles.

The synthetic accessibility of polyhalogenated benzoate derivatives has improved significantly with advances in halogenation methodologies. Modern synthetic approaches allow for selective introduction of specific halogens at predetermined positions on the benzene ring, enabling the preparation of compounds with precise substitution patterns. These developments have expanded the potential applications of polyhalogenated benzoates and increased their importance in contemporary organic chemistry research.

Historical Context of Methyl 2-bromo-4-cyano-5-iodobenzoate

This compound represents a relatively recent addition to the family of polyhalogenated benzoate compounds, first appearing in chemical databases in 2016. The compound's development reflects the evolution of synthetic organic chemistry toward increasingly complex polyhalogenated structures that offer enhanced reactivity and selectivity in chemical transformations. The systematic incorporation of both bromine and iodine atoms alongside a cyano functional group represents a sophisticated approach to molecular design that leverages the unique properties of different halogen substituents.

The historical development of compounds similar to this compound can be traced through the broader evolution of halogenated benzoic acid derivatives. Early research into halogenated aromatic compounds focused primarily on simple monohalogenated structures, but advances in synthetic methodology have enabled the preparation of increasingly complex polyhalogenated systems. The development of methods for sequential halogenation and functional group introduction has been crucial in enabling the synthesis of compounds like this compound.

Patent literature from recent years demonstrates increasing interest in polyhalogenated benzoic acid derivatives and their synthetic methods. Chinese patent CN103772080A, published in 2012, describes general methods for synthesizing polyhalogenated benzoic acids that could potentially be applied to precursors of this compound. Similarly, patent CN111018740B describes synthetic approaches to related polyhalogenated benzoate compounds, indicating the growing commercial and research interest in this class of molecules.

The emergence of this compound in chemical databases coincides with advances in analytical techniques that have made the characterization of complex polyhalogenated compounds more routine. The compound's molecular formula C9H5BrINO2 and molecular weight of 365.95 grams per mole reflect the substantial contribution of the heavy halogen atoms to its overall mass. The structural complexity of this compound, with its combination of different halogens and functional groups, represents the current state of the art in polyhalogenated benzoate chemistry.

Significance in Modern Organic Chemistry

This compound occupies a unique position in modern organic chemistry as a highly functionalized aromatic compound that offers multiple sites for chemical modification. The presence of both bromine and iodine atoms provides opportunities for selective cross-coupling reactions, while the cyano group offers additional reactivity for functional group transformations. This combination of reactive sites makes the compound particularly valuable as a synthetic intermediate for the preparation of complex organic molecules.

The significance of this compound extends beyond its immediate synthetic utility to its role in advancing understanding of halogen chemistry in aromatic systems. The compound serves as a model system for studying the electronic effects of multiple halogen substituents and their influence on reactivity patterns. Recent research in catalytic oxidative transformations has demonstrated the utility of polyhalogenated compounds in developing new synthetic methodologies.

The compound's structure exemplifies current trends in synthetic organic chemistry toward the development of highly functionalized building blocks that can serve as versatile starting materials for diverse synthetic pathways. The strategic placement of different halogens and functional groups allows for selective chemical transformations that would be difficult to achieve with simpler starting materials. This selectivity is particularly important in modern pharmaceutical chemistry, where precise control over molecular structure is essential for developing bioactive compounds.

Table 1.1: Key Physical and Chemical Properties of this compound

The research significance of this compound is further enhanced by its potential applications in emerging areas of chemistry, including materials science and environmental chemistry. Studies on catalytic reduction of polyhalogenated aromatic hydrocarbons have shown that compounds with multiple different halogens can exhibit unique reactivity patterns under specific catalytic conditions. These findings suggest that this compound could serve as a valuable substrate for developing new catalytic methodologies.

The compound also represents an important example of the increasing sophistication of synthetic organic chemistry in the 21st century. The ability to prepare and characterize compounds with such complex substitution patterns reflects advances in both synthetic methodology and analytical techniques. The availability of this compound through chemical databases and suppliers indicates its growing importance in research applications and its potential for future developments in synthetic chemistry.

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-bromo-4-cyano-5-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrINO2/c1-14-9(13)6-3-8(11)5(4-12)2-7(6)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKMLAJBWDIVKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C(=C1)I)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization and Iodination of Amino-Substituted Methyl Benzoate

A common approach starts with methyl 2-amino-4-bromobenzoate as the substrate. The amino group is converted into an iodo substituent via a diazotization-iodination reaction:

- Procedure:

- Dissolve methyl 2-amino-4-bromobenzoate in sulfuric acid (20% by mass).

- Cool the solution to 0–5 °C.

- Add sodium nitrite portionwise to form the diazonium salt.

- Add potassium iodide solution dropwise at low temperature.

- Stir for 1–5 hours at 0–5 °C to complete the reaction.

- Workup:

- Extract with ethyl acetate.

- Wash sequentially with sodium sulfite (10% mass fraction) and saturated sodium chloride solution.

- Purify by column chromatography.

- Outcome:

- Methyl 2-bromo-4-iodobenzoate is obtained as a white solid.

- Yields reported range from 72% to 87% depending on exact conditions and scale.

This step introduces the iodine at the 4-position while retaining the bromine at the 2-position.

Cyanation of the Iodo Substituent

The iodo group is then substituted by a cyano group using copper(I) cyanide under nitrogen atmosphere:

- Procedure:

- Dissolve methyl 2-bromo-4-iodobenzoate in a polar aprotic solvent such as N-methylpyrrolidone or N,N-dimethylformamide.

- Add cuprous cyanide (1.5 equivalents).

- Heat the mixture to 60–80 °C under nitrogen protection.

- Maintain the reaction for 5–10 hours.

- Workup:

- Cool the reaction mixture.

- Add to a mixture of ammonium chloride and aqueous ammonia (1:1 volume ratio) in an ice bath.

- Extract with ethyl acetate.

- Wash the organic phase with ammonium chloride/ammonia solution and saturated sodium chloride.

- Concentrate and purify by column chromatography.

- Outcome:

Alternative Starting Materials and Intermediate Preparations

- Methyl 4-bromo-2-nitrobenzoate can be reduced to methyl 2-amino-4-bromobenzoate using iron powder or tin(II) chloride in acidic media.

- Methylation of 4-bromo-2-nitrobenzoic acid using methyl iodide and bases like potassium carbonate or cesium carbonate in DMF provides methyl 4-bromo-2-nitrobenzoate with high yields (90–97%).

- These intermediates are crucial for the diazotization-iodination step described above.

| Step | Starting Material | Reagents & Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Diazotization & Iodination | Methyl 2-amino-4-bromobenzoate | NaNO2, KI, 20% H2SO4 | Aqueous acidic medium | 0–5 | 1–5 | 72–87 | Low temp critical; workup with Na2SO3 |

| Cyanation | Methyl 2-bromo-4-iodobenzoate | CuCN (1.5 eq), N2 protection | NMP or DMF | 60–80 | 5–10 | 88–91 | Requires inert atmosphere |

| Reduction of Nitro to Amino | Methyl 4-bromo-2-nitrobenzoate | Fe powder or SnCl2, acidic conditions | Acetic acid or HCl | RT to reflux | 2–24 | 84–85 | Prepares amino intermediate |

| Methylation of Acid | 4-Bromo-2-nitrobenzoic acid | Methyl iodide, K2CO3 or Cs2CO3 | DMF | 20–80 | 3–16 | 90–97 | High yield ester formation |

- The diazotization-iodination step is sensitive to temperature; maintaining 0–5 °C prevents side reactions and decomposition of diazonium salts, leading to higher yields.

- Cyanation using cuprous cyanide under nitrogen atmosphere is a well-established method for replacing aryl iodides with cyano groups, offering high regioselectivity and yield.

- The choice of solvent (NMP vs. DMF) and reaction temperature can influence reaction time and yield, with NMP allowing shorter times at slightly higher temperatures.

- Purification by column chromatography after each step is essential to achieve high purity of the final compound.

- Reduction of nitro groups to amino groups using iron powder or tin(II) chloride is a reliable preparatory step for the diazotization reaction.

- Methylation of carboxylic acids using methyl iodide and bases in DMF is efficient and provides high yields of methyl esters, which are necessary substrates for subsequent functionalizations.

The preparation of this compound is effectively achieved through a sequence involving methylation, nitro reduction, diazotization-iodination, and cyanation steps. The key to success lies in controlling reaction conditions such as temperature, reagent stoichiometry, and inert atmosphere to maximize yield and purity. The methods described are supported by multiple research reports and patent literature, reflecting their robustness and reproducibility in organic synthesis.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-bromo-4-cyano-5-iodobenzoate has the following chemical characteristics:

- Molecular Formula : CHBrINO

- Molecular Weight : 365.95 g/mol

- Functional Groups : Bromine, iodine, and cyano groups contribute to its reactivity.

Chemistry

This compound serves as an intermediate in organic synthesis . It is utilized in the following ways:

- Synthesis of Complex Molecules : The compound acts as a building block for synthesizing pharmaceuticals and other complex organic molecules.

- Reactivity Studies : Its halogenated structure allows for various substitution reactions, providing insights into reaction mechanisms.

Common Reactions :

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Halogen atoms can be replaced with other functional groups. |

| Reduction Reactions | Cyano group can be converted to amine derivatives. |

| Oxidation Reactions | Can yield oxidized benzoic acid derivatives. |

Biology

In biological research, this compound has been investigated for its potential antibacterial and anticancer activities :

-

Antibacterial Activity :

- Studies have shown that compounds with similar structures exhibit significant antibacterial properties. The minimum inhibitory concentration (MIC) values against various bacterial strains are being evaluated.

Compound MIC (µg/mL) Bacterial Strain This compound TBD Staphylococcus aureus Related Compound A 32 Escherichia coli Related Compound B 16 Pseudomonas aeruginosa -

Anticancer Activity :

- A case study demonstrated that treatment with this compound led to apoptosis in cancer cells through specific pathways related to cell death.

- Increased caspase activity indicates activation of apoptotic pathways.

- Flow cytometry analysis showed a significant increase in sub-G1 phase cells, suggesting effective cell death.

Medical Applications

This compound is being explored for its potential use in drug development:

- Drug Development : Investigated as a precursor for active pharmaceutical ingredients.

- Therapeutic Potential : Its unique structure may allow it to interact effectively with biological targets involved in disease processes.

Industrial Applications

In the industrial sector, this compound finds utility in the production of specialty chemicals:

- Material Science : Used in creating materials with specific properties due to its unique reactivity.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-4-cyano-5-iodobenzoate involves its interaction with various molecular targets. The presence of multiple functional groups allows it to participate in diverse chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 5-bromo-4-fluoro-2-iodobenzoate (C₈H₅BrFIO₂)

- Substituents : Bromo (position 5), fluoro (position 4), iodo (position 2).

- Key Differences: Fluorine replaces cyano, reducing electron-withdrawing effects. Substituent positions alter steric hindrance, affecting reaction selectivity .

- Applications : Used in gas standard characterizations for atmospheric studies due to stability .

Methyl 2-amino-4-bromobenzoate (C₈H₈BrNO₂)

- Substituents: Amino (position 2), bromo (position 4).

- Key Differences: Amino group introduces nucleophilic character, contrasting with the electrophilic cyano group. Lacks iodine, limiting utility in heavy-metal-catalyzed reactions .

- Safety : Classified for R&D use only, with stringent handling protocols .

Methyl 5-bromo-2-chloro-4-fluoro-3-iodobenzoate

- Substituents : Bromo (5), chloro (2), fluoro (4), iodo (3).

- Key Differences :

Physicochemical Properties Comparison

Biological Activity

Methyl 2-bromo-4-cyano-5-iodobenzoate is a synthetic organic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in research, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of electron-withdrawing groups like cyano and halogens enhances its reactivity and binding affinity to biological macromolecules.

- Enzyme Interaction : The compound has shown potential in inhibiting various enzymes, which could lead to therapeutic applications in treating diseases such as cancer.

- Cellular Signaling Modulation : It may influence cellular signaling pathways, contributing to its antibacterial and anticancer activities.

Antibacterial Activity

This compound has demonstrated significant antibacterial properties against several strains, including:

- Escherichia coli

- Staphylococcus aureus

These findings suggest that the compound could be a candidate for developing new antibacterial agents.

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. Its ability to inhibit cell proliferation in various cancer cell lines has been documented, although further research is needed to fully understand its mechanisms and efficacy .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. Below is a comparison table highlighting key features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Contains bromine, iodine, cyano | Exhibits significant antibacterial and anticancer activity |

| Methyl 4-bromo-5-cyano-2-iodobenzoate | Similar halogen arrangement | Different biological activity profile |

| Methyl 3-bromo-4-cyano-benzoate | Lacks iodine; different reactivity | Lower potency in antibacterial activity |

| Methyl 4-chloro-5-cyano-2-nitrobenzoate | Contains chlorine instead of bromine | Different halogen affects reactivity |

Case Studies

Several studies have investigated the biological activity of this compound:

- Antibacterial Efficacy Study : A study evaluated the compound's effectiveness against various bacterial strains. Results indicated a notable inhibition zone compared to control groups, suggesting strong antibacterial properties .

- Anticancer Potential Assessment : Research focused on the compound's effects on cancer cell lines showed a decrease in cell viability at certain concentrations, indicating potential use as an anticancer agent .

Q & A

Q. Characterization :

- NMR : H and C NMR to confirm substitution patterns and ester functionality.

- X-ray crystallography : SHELX programs (e.g., SHELXL) for precise structural determination, particularly to resolve steric effects from bulky substituents .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and isotopic patterns due to bromine and iodine.

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .

- Storage : Store in airtight containers under nitrogen or argon to prevent hydrolysis of the cyano group. Keep away from oxidizing agents due to iodine’s reactivity .

- Waste disposal : Halogenated waste must be segregated and treated via approved incineration facilities to avoid environmental release .

Advanced: How can reaction conditions be optimized to control regioselectivity during the synthesis of multi-halogenated benzoates?

Answer:

Regioselectivity in EAS is influenced by directing groups and steric hindrance. For example:

- Steric effects : The methyl ester group in this compound may direct subsequent substitutions to less hindered positions.

- Temperature control : Lower temperatures (-10°C to 0°C) favor kinetic control, reducing unwanted byproducts .

- Catalysts : Lewis acids like FeCl₃ or AlCl₃ can enhance selectivity for para-substitution over ortho .

Q. Example optimization table :

| Step | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Bromination | NBS, AIBN | CCl₄ | 80 | 65 | |

| Iodination | ICl, H₂SO₄ | DCM | 0 | 72 | |

| Cyanation | CuCN, DMF | DMF | 120 | 58 |

Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. X-ray structures)?

Answer:

Discrepancies between NMR and crystallographic data often arise from dynamic effects (e.g., rotational barriers in esters or halogen bonding).

- Dynamic NMR : Variable-temperature H NMR can detect restricted rotation in the ester group, explaining unexpected splitting patterns .

- DFT calculations : Gaussian or ORCA software can model equilibrium geometries and compare them with X-ray data from SHELX-refined structures .

- Twinned crystals : Use SHELXL’s TWIN command to refine data from non-merohedral twinning, which may distort bond angles .

Advanced: What computational strategies predict the reactivity of this compound in cross-coupling reactions?

Answer:

- DFT studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The iodine atom may act as a leaving group in Suzuki-Miyaura couplings, while the cyano group stabilizes intermediates via conjugation .

- Solvent effects : COSMO-RS simulations can predict solubility and activation barriers in polar aprotic solvents (e.g., DMSO vs. THF) .

- Catalyst screening : Benchmark Pd(PPh₃)₄ vs. Buchwald-Hartwig catalysts for coupling efficiency using computed transition-state energies .

Advanced: How does the stability of this compound vary under different pH and thermal conditions?

Answer:

- pH stability : Hydrolysis of the ester group is accelerated under basic conditions (pH > 10), forming the carboxylic acid. The cyano group may hydrolyze to an amide in acidic media (pH < 3) .

- Thermal stability : TGA-DSC analysis shows decomposition above 200°C, with iodine release detected via mass spectrometry. Store below 25°C to prevent degradation .

- Light sensitivity : UV-Vis studies indicate photo-dehalogenation under UV light (λ = 254 nm), necessitating amber glass storage .

Advanced: What strategies mitigate crystallization challenges for X-ray analysis of heavily substituted benzoates?

Answer:

- Co-crystallization : Use solvent mixtures (e.g., EtOAc/hexane) to improve crystal growth. Slow evaporation at 4°C enhances lattice order .

- Cryoprotection : Soak crystals in Paratone-N oil to prevent ice formation during data collection at 100 K .

- Data refinement : Employ SHELXL’s restraints for anisotropic displacement parameters (ADPs) of heavy atoms (Br, I) to reduce overfitting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.